molecular formula C25H41NO5S B1263851 Cyslabdan

Cyslabdan

Cat. No. B1263851
M. Wt: 467.7 g/mol
InChI Key: PSUMRJNLBIVEFF-RIVHMUOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyslabdan is a natural product found in Streptomyces cyslabdanicus, Streptomyces, and Streptomyces thermocarboxydus with data available.

Scientific Research Applications

Potentiation of β-Lactam Antibiotics Against MRSA Cyslabdan, a labdan-type diterpene produced by Streptomyces sp., is known to significantly enhance the efficacy of β-lactam antibiotics, particularly imipenem, against Methicillin-resistant Staphylococcus aureus (MRSA). The underlying mechanism involves the inhibition of FemA, a protein crucial for the synthesis of the pentaglycine interpeptide bridge in MRSA's peptidoglycan. By suppressing this synthesis, Cyslabdan reduces β-lactam resistance in MRSA, providing a new strategy for combating this resistant pathogen (Koyama et al., 2012).

Structural and Synthesis Studies Cyslabdan's structure, characterized by a labdane-type diterpene skeleton connected to an N-acetylcysteine via a thioether linkage, was elucidated through various spectroscopic analyses including NMR. Additionally, the synthesis of Cyslabdan was achieved, and structural revisions were made upon discovering incorrect initial structural assumptions. This synthesis and structural revision play a crucial role in understanding the compound's chemical nature and potential modifications for enhanced biological activity (Fukumoto et al., 2008), (Ohtawa et al., 2016).

Congeners of Cyslabdan Further purification studies of Streptomyces sp. K04-0144 led to the isolation of cyslabdans B and C, along with the previously reported cyslabdan (cyslabdan A). These congeners demonstrated potentiation of imipenem activity against MRSA, suggesting that structural variations in cyslabdan can influence its antibiotic potentiating activity (Koyama et al., 2011).

Biosynthesis and Genetic Insights The biosynthesis of cyslabdan involves a set of genes forming a single transcriptional unit, the cld cluster. This cluster's expression leads to the production of cyslabdan and its derivatives, providing insights into the genetic and enzymatic machinery underlying its biosynthesis. Understanding this process is crucial for potential biotechnological applications and for synthesizing cyslabdan derivatives with enhanced biological activities (Ikeda et al., 2016).

properties

Product Name

Cyslabdan

Molecular Formula

C25H41NO5S

Molecular Weight

467.7 g/mol

IUPAC Name

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid

InChI

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1

InChI Key

PSUMRJNLBIVEFF-RIVHMUOTSA-N

Isomeric SMILES

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C

Canonical SMILES

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C

synonyms

cyslabdan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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